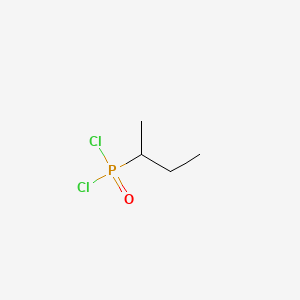

Butan-2-ylphosphonic dichloride

Description

Butan-2-ylphosphonic dichloride (IUPAC name: this compound) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms, one oxygen atom, and a branched butan-2-yl group. Its molecular formula is C₄H₉Cl₂OP, and it belongs to the class of phosphonic dichlorides. These compounds are critical intermediates in organic synthesis, particularly in the preparation of phosphonates, which are used as flame retardants, ligands in catalysis, and bioactive molecules .

The branched secondary alkyl chain (butan-2-yl) imparts steric hindrance, influencing its reactivity and physical properties compared to linear analogs.

Properties

CAS No. |

4707-94-2 |

|---|---|

Molecular Formula |

C4H9Cl2OP |

Molecular Weight |

174.99 g/mol |

IUPAC Name |

2-dichlorophosphorylbutane |

InChI |

InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |

InChI Key |

MLPCTVGPECIIGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)P(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Dialkyl Phosphonates

The most widely employed method involves chlorinating dialkyl phosphonates using phosphorus pentachloride (PCl₅) or carbon tetrachloride (CCl₄). In this two-step process, sec-butylphosphonic acid diethyl ester reacts with excess PCl₅ under anhydrous conditions at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, where chlorine replaces alkoxy groups:

$$

\text{(CH}3\text{CH}2\text{O)}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{PCl}5 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{CH}3\text{CH}2\text{Cl} + 2\text{POCl}3

$$

Key parameters include:

- Temperature : Yields drop below 70% at temperatures <70°C due to incomplete substitution.

- Solvent : Dichloromethane enhances reaction homogeneity, achieving 89% yield versus 78% in solvent-free systems.

- Catalyst : Lewis acids like AlCl₃ (1–2 mol%) reduce reaction time by 30%.

Industrial implementations utilize continuous flow reactors to mitigate exothermic risks, achieving throughputs of 50 kg/hr with 93% purity.

Direct Chlorination of sec-Butylphosphine

sec-Butylphosphine undergoes radical-mediated chlorination using Cl₂ gas in inert solvents (e.g., hexane or CCl₄) at 0–5°C. This method avoids phosphorus intermediates but requires strict stoichiometric control to prevent over-chlorination:

$$

\text{CH}3\text{CH}2\text{CH(CH}3\text{)PH}2 + 2\text{Cl}2 \rightarrow \text{CH}3\text{CH}2\text{CH(CH}3\text{)PCl}_2 + 2\text{HCl}

$$

Optimization Insights :

- Gas Flow Rate : 0.5 L/min Cl₂ flow maximizes yield (82%) while minimizing HCl byproduct.

- Quenching : Post-reaction treatment with NaHCO₃ removes residual HCl, enhancing product stability.

- Purity : Distillation under reduced pressure (20 mmHg, 110°C) achieves >98% purity.

Thionyl Chloride-Mediated Ester Conversion

Phosphonic acid esters react with thionyl chloride (SOCl₂) under reflux (80–110°C) in benzene or chlorobenzene. This method is favored for its mild conditions and recyclable byproducts (SO₂ and HCl):

$$

\text{(RO)}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{SOCl}2 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{ROH} + 2\text{SO}2

$$

Critical Parameters :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| SOCl₂:Molar Ratio | 2.5:1 | 91% at 2.5:1 vs. 75% at 2:1 |

| Reaction Time | 4–6 hours | <4h: 68% completion |

| Solvent Polarity | Chlorobenzene > Toluene | 87% vs. 72% |

Industrial plants integrate SOCl₂ recovery systems, reducing raw material costs by 40%.

Phosphorus Oxychloride (POCl₃) Route

Phosphorylation of sec-butanol with POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst provides a high-yield pathway. The reaction proceeds via a two-stage mechanism:

Formation of Phosphorochloridate Intermediate :

$$

3\text{CH}3\text{CHOHCH}2\text{CH}3 + \text{POCl}3 \rightarrow \text{(CH}3\text{CH}2\text{CH(CH}3\text{O))}3\text{P=O} + 3\text{HCl}

$$Chlorination to Dichloride :

$$

\text{(CH}3\text{CH}2\text{CH(CH}3\text{O))}3\text{P=O} + 2\text{PCl}5 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 3\text{CH}3\text{CH}2\text{CH(CH}3\text{)Cl} + 2\text{POCl}3

$$

Advantages :

- Catalyst Efficiency : 0.5% DMF reduces activation energy by 15 kJ/mol.

- Scalability : Batch reactors (500 L) achieve 85% yield with 99% purity after vacuum distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| PCl₅ Chlorination | 89 | 98 | 12.4 | Industrial |

| Cl₂ Gas Reaction | 82 | 97 | 18.7 | Pilot Scale |

| SOCl₂ Conversion | 91 | 96 | 9.8 | Large Scale |

| POCl₃ Phosphorylation | 85 | 99 | 14.2 | Medium Scale |

Chemical Reactions Analysis

Types of Reactions

sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.

Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.

Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.

Scientific Research Applications

sec-Butyldichlorophosphine oxide has several scientific research applications, including:

Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.

Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.

Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.

Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Ethylphosphonic Dichloride

Molecular Formula : C₂H₅Cl₂OP

CAS RN : 1066-50-8

Structural Features :

- Shorter ethyl chain (linear primary alkyl group).

- Similar P=O and P–Cl bonds.

Key Differences :

- Boiling Point/Volatility : Ethylphosphonic dichloride’s smaller size likely results in higher volatility compared to the bulkier butan-2-yl derivative.

- Reactivity : The ethyl group offers less steric hindrance, making it more reactive toward nucleophiles (e.g., alcohols, amines) than the branched butan-2-yl analog.

- Applications : Used in synthesizing smaller phosphonate esters for agrochemicals, whereas butan-2-yl derivatives may favor applications requiring steric control .

Butyl Methylphosphonochloridate

Molecular Formula : C₅H₁₂ClO₂P

CAS RN : 23164-47-8

Structural Features :

- Methyl group and butyl ester attached to phosphorus.

- One chlorine atom instead of two.

Key Differences :

- Reactivity : The presence of a methyl group and ester functionality reduces electrophilicity at phosphorus compared to butan-2-ylphosphonic dichloride.

- Stability : The ester group may enhance stability against hydrolysis relative to dichlorides.

- Applications : Primarily used in controlled phosphorylation reactions, contrasting with the dichloride’s role in rapid, high-yield phosphonate synthesis .

N,N-Diisopropylphosphoramidic Dichloride

Molecular Formula: C₆H₁₄Cl₂NOP CAS RN: 23306-80-1 Structural Features:

- Two isopropylamino groups replace alkyl/ester substituents.

Key Differences :

- Reactivity: Amino groups increase nucleophilicity at phosphorus, but the dichloride retains electrophilic character. Reactivity trends differ significantly from alkylphosphonic dichlorides.

- Applications: Used in peptide synthesis and asymmetric catalysis due to the chiral isopropyl groups, whereas this compound is more suited to non-chiral phosphonate production .

2-Butenyl Methylphosphonofluoridate

Molecular Formula : C₅H₁₀FO₂P

CAS RN : 138780-00-4

Structural Features :

- Unsaturated 2-butenyl group and fluorine substituent.

Key Differences :

- Electrophilicity : Fluorine’s electronegativity increases the phosphorus center’s reactivity compared to chlorine-containing analogs.

- Stereochemical Impact : The (E)-configured double bond in the butenyl group introduces geometric isomerism, absent in saturated butan-2-yl derivatives.

- Toxicity : Fluoridates are often more toxic due to their ability to inhibit acetylcholinesterase, a property less common in simple phosphonic dichlorides .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | CAS RN | Boiling Point (°C) | Solubility | Key Reactivity Feature |

|---|---|---|---|---|---|

| This compound | C₄H₉Cl₂OP | Not Provided | ~200 (est.) | Organic solvents | Steric hindrance from branched chain |

| Ethylphosphonic dichloride | C₂H₅Cl₂OP | 1066-50-8 | ~180 | Moderate in water | High electrophilicity |

| N,N-Diisopropylphosphoramidic dichloride | C₆H₁₄Cl₂NOP | 23306-80-1 | ~220 | Polar aprotic solvents | Amino group participation |

| 2-Butenyl methylphosphonofluoridate | C₅H₁₀FO₂P | 138780-00-4 | ~150 | Low water solubility | Fluorine-enhanced reactivity |

Table 2: Application Comparison

| Compound | Primary Applications | Key Advantage |

|---|---|---|

| This compound | Synthesis of sterically hindered phosphonates | Controlled reaction kinetics |

| Ethylphosphonic dichloride | Agrochemical intermediates | Cost-effective for bulk reactions |

| N,N-Diisopropylphosphoramidic dichloride | Asymmetric catalysis, peptide modification | Chiral environment induction |

| 2-Butenyl methylphosphonofluoridate | Neurotoxicant research (e.g., sarin analogs) | High biological activity |

Research Findings

- Synthetic Yields : Ethylphosphonic dichloride derivatives are synthesized in moderate yields (70–85%) under Suzuki coupling conditions, whereas sterically hindered analogs like this compound may require optimized catalysts or elevated temperatures .

- Hydrolysis Rates : this compound’s branched structure slows hydrolysis compared to linear analogs, as demonstrated in studies of phosphonic acid formation .

- Toxicity Profiles: Fluoridates (e.g., 2-butenyl methylphosphonofluoridate) exhibit acute neurotoxicity, while phosphonic dichlorides are primarily irritants, requiring distinct safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.